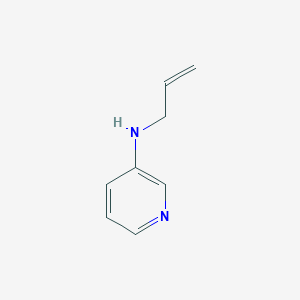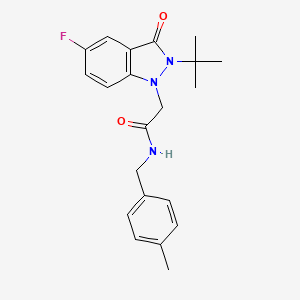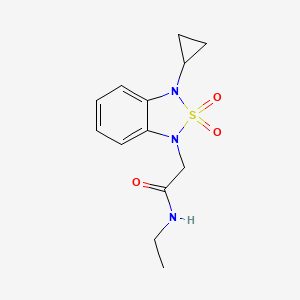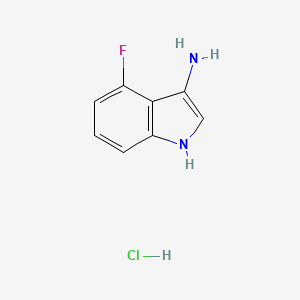
N-Allylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Allylpyridin-3-amine” is a chemical compound with the CAS Number: 204773-12-6 . Its molecular weight is 134.18 and its IUPAC name is N-allyl-N-(3-pyridinyl)amine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10N2/c1-2-5-10-8-4-3-6-9-7-8/h2-4,6-7,10H,1,5H2 . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, amines in general can undergo a variety of reactions. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also undergo an elimination reaction to form alkenes .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 134.18 . Its InChI code is 1S/C8H10N2/c1-2-5-10-8-4-3-6-9-7-8/h2-4,6-7,10H,1,5H2 .
Scientific Research Applications
Catalysis in Synthesis of Cyclic Amines
N-Allylpyridin-3-amine is utilized in the intramolecular allylic amination process, facilitated by rhodium(III) catalysis. This method allows for the chemoselective activation of C(sp3)-H bonds, leading to the synthesis of various substituted cyclic amines, including pyrrolidines and piperidines (Cochet et al., 2012).
Intermediate in Antibiotic Synthesis
The compound is a key intermediate in the preparation of premafloxacin, an antibiotic developed for use against veterinary pathogens. The synthesis process involves asymmetric Michael addition and stereoselective alkylation, demonstrating its utility in the production of pharmaceutical agents (Fleck et al., 2003).
Pyridine Synthesis
This compound is involved in the synthesis of pyridines, achieved through reactions with alkynes. This process includes Cu(II)-promoted dehydrogenation of allylamine followed by Rh(III)-catalyzed N-annulation with an alkyne (Kim et al., 2012).
Asymmetric Synthesis
It plays a role in asymmetric synthesis of allylic amines, an area of interest due to the functional group's prevalence in bioactive agents and synthetic intermediates. This includes strategies for stereocontrolled construction of allylic amines (Grange et al., 2016).
Kinetic Resolution
A dual-catalysis approach uses this compound for the kinetic resolution of allylic amines by acylation, marking a significant advancement in nonenzymatic kinetic resolution methods (Klauber et al., 2011).
Enantioselective Synthesis
This compound is used in enantioselective synthesis processes, such as the synthesis of various substituted piperidines, pyrrolidines, and pyrimidinones, highlighting its versatility in stereochemistry (Johnson et al., 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-prop-2-enylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-5-10-8-4-3-6-9-7-8/h2-4,6-7,10H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMPVVXWDDGKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2671456.png)


![1-(1-{[1,1'-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2671459.png)
![3-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2671460.png)

![6-Tert-butyl-2-[(1-cyclobutanecarbonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2671463.png)
![N-(thiophen-2-ylmethyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2671465.png)
![2-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2671467.png)
![1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]ethyl]piperidine-4-carboxamide](/img/structure/B2671468.png)
![(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2671471.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-cyclopentylpropan-1-one](/img/structure/B2671476.png)
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2671477.png)
